1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group and a methylpiperidinyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 1-methylpiperidine.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with a suitable reagent to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1-methylpiperidine to form the desired piperazine derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological assays to study receptor binding and activity.
Industrial Applications: The compound may be utilized in the synthesis of other chemical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- 1-(2-Bromophenyl)-4-(1-methylpiperidin-4-yl)piperazine
- 1-(2-Methylphenyl)-4-(1-methylpiperidin-4-yl)piperazine
Uniqueness
1-(2-Fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTLFZGYLKQZRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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